molecular formula C38H64N6O10S B12430018 Biotin-BS

Biotin-BS

Cat. No.: B12430018
M. Wt: 797.0 g/mol
InChI Key: DNFUGMMXLDVIQL-JXKBJQKMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Biotin-BS, also known as biotinylated bovine serum albumin, is a derivative of biotin, a water-soluble B-complex vitamin also known as vitamin B7 or vitamin H. Biotin is essential for various metabolic processes, including gluconeogenesis, fatty acid synthesis, and amino acid metabolism. This compound is widely used in biochemical and molecular biology applications due to its ability to bind strongly to avidin and streptavidin, making it a valuable tool in various assays and diagnostic techniques .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of biotinylated bovine serum albumin involves the covalent attachment of biotin to bovine serum albumin (BSA). This process typically uses biotinylation reagents such as N-hydroxysuccinimide (NHS) esters of biotin. The reaction is carried out under mild conditions to preserve the native structure and function of the protein. The general steps include:

Industrial Production Methods

Industrial production of biotinylated proteins, including biotin-BS, often involves large-scale bioreactors and automated purification systems. The process is optimized for high yield and purity, ensuring that the biotinylated product retains its biological activity. Quality control measures, such as mass spectrometry and HPLC, are employed to verify the degree of biotinylation and the integrity of the protein .

Chemical Reactions Analysis

Types of Reactions

Biotin-BS undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Biotin sulfoxide, biotin sulfone.

    Reduction: Reduced biotinylated BSA.

    Substitution: Biotinylated BSA

Scientific Research Applications

Biotin-BS has a wide range of applications in scientific research:

Mechanism of Action

Biotin-BS exerts its effects through the strong and specific binding of biotin to avidin or streptavidin. This interaction is one of the strongest non-covalent interactions known in nature, with a dissociation constant (Kd) in the femtomolar range. The binding of biotin to avidin or streptavidin is used to immobilize or detect biotinylated molecules in various assays. The molecular targets include biotin-binding proteins, and the pathways involved are primarily related to the biotin-avidin/streptavidin interaction .

Comparison with Similar Compounds

Biotin-BS is unique due to its strong binding affinity to avidin and streptavidin, making it highly useful in various biochemical applications. Similar compounds include:

In comparison, this compound offers the advantage of being a larger, more stable molecule that can be used in a variety of applications without significant loss of activity .

Properties

Molecular Formula

C38H64N6O10S

Molecular Weight

797.0 g/mol

IUPAC Name

(2S)-N-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanamide

InChI

InChI=1S/C38H64N6O10S/c1-27(2)24-30(42-37(48)35(46)29(39)25-28-8-4-3-5-9-28)36(47)41-13-15-51-17-19-53-21-23-54-22-20-52-18-16-50-14-12-40-33(45)11-7-6-10-32-34-31(26-55-32)43-38(49)44-34/h3-5,8-9,27,29-32,34-35,46H,6-7,10-26,39H2,1-2H3,(H,40,45)(H,41,47)(H,42,48)(H2,43,44,49)/t29-,30+,31+,32+,34+,35+/m1/s1

InChI Key

DNFUGMMXLDVIQL-JXKBJQKMSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCCOCCOCCOCCOCCOCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)NC(=O)[C@H]([C@@H](CC3=CC=CC=C3)N)O

Canonical SMILES

CC(C)CC(C(=O)NCCOCCOCCOCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)NC(=O)C(C(CC3=CC=CC=C3)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.